molecular formula C19H12BrF2NO B4632370 N-(2-bromo-4,6-difluorophenyl)-4-biphenylcarboxamide

N-(2-bromo-4,6-difluorophenyl)-4-biphenylcarboxamide

Cat. No.: B4632370
M. Wt: 388.2 g/mol
InChI Key: UZYKUKPPYSJFOJ-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-4-biphenylcarboxamide is a useful research compound. Its molecular formula is C19H12BrF2NO and its molecular weight is 388.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.00703 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-bromo-4,6-difluorophenyl)-4-biphenylcarboxamide serves as a precursor in the synthesis of complex molecules due to its reactive bromine and fluorine atoms, which can undergo various organic transformations. The compound's structure allows for the introduction of additional functional groups through reactions such as Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of biologically active compounds and materials with unique properties (Siddiqa et al., 2022). Furthermore, its use in the construction of polyimides and polyamides indicates its value in developing materials with specific thermal and mechanical properties, relevant in gas separation and other industrial applications (Fang et al., 2000; Spiliopoulos et al., 1998).

Biological Applications

While the direct biological applications of this compound were not explicitly found in the literature, related compounds have shown significant biological activities. For instance, derivatives of bromophenyl compounds have been explored for their antibacterial activities against drug-resistant bacteria and their potential use in developing new antimicrobial agents (Siddiqa et al., 2022). Additionally, compounds with similar bromo and fluorophenyl motifs have been investigated for their anti-inflammatory potential, indicating the possibility of exploring this compound and its derivatives in similar pharmacological contexts (Hošek et al., 2019).

Photophysical Properties

Compounds containing bromo and difluorophenyl groups, like this compound, can exhibit interesting photophysical properties, making them potential candidates for use in photoactive materials. Their ability to absorb and emit light can be harnessed in applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy (Meerts et al., 2001).

Properties

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrF2NO/c20-16-10-15(21)11-17(22)18(16)23-19(24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYKUKPPYSJFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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